molecular formula C7HClF4O2 B1586450 3-Chloro-2,4,5,6-tetrafluorobenzoic acid CAS No. 5360-81-6

3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Cat. No.: B1586450
CAS No.: 5360-81-6
M. Wt: 228.53 g/mol
InChI Key: FYAPWZAOGRABCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid can be achieved through various methods. One common approach involves the prolonged refluxing of 2-chloroheptafluorotoluene with concentrated sulfuric acid, resulting in a 49% yield of the desired product . This method highlights the importance of reaction conditions, such as temperature and the use of strong acids, in achieving the desired transformation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, including the use of appropriate solvents, catalysts, and purification techniques, are likely employed to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,5,6-tetrafluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different carboxylic acid derivatives.

Scientific Research Applications

3-Chloro-2,4,5,6-tetrafluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their potential biological activities.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4,5,6-tetrafluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and materials.

Properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPWZAOGRABCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378736
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5360-81-6
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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